3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

CHK1 inhibitor Kinase pharmacophore Fragment-based drug design

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 1713477-70-3) is a synthetic small-molecule building block belonging to the pyrazine-2-carbonitrile ether class, with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.28 g/mol. The compound features a pyrazine ring substituted at the 2-position with a carbonitrile group and at the 3-position with a 1-ethylpiperidin-3-yloxy ether moiety, the latter providing a basic tertiary amine center (predicted pKa ~8.5–9.5) that differentiates it from N-acyl, N-sulfonyl, and N-unsubstituted analogs.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B11878717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)OC2=NC=CN=C2C#N
InChIInChI=1S/C12H16N4O/c1-2-16-7-3-4-10(9-16)17-12-11(8-13)14-5-6-15-12/h5-6,10H,2-4,7,9H2,1H3
InChIKeyUCLJYYIKMYYZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 1713477-70-3): Baseline Identity, Physicochemical Profile, and Procurement-Grade Characterization


3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 1713477-70-3) is a synthetic small-molecule building block belonging to the pyrazine-2-carbonitrile ether class, with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.28 g/mol . The compound features a pyrazine ring substituted at the 2-position with a carbonitrile group and at the 3-position with a 1-ethylpiperidin-3-yloxy ether moiety, the latter providing a basic tertiary amine center (predicted pKa ~8.5–9.5) that differentiates it from N-acyl, N-sulfonyl, and N-unsubstituted analogs . It is commercially available from multiple suppliers in purity grades ranging from 95% to ≥98% (NLT 98%), with recommended long-term storage in cool, dry conditions [1]. The compound is classified as a versatile intermediate for medicinal chemistry, particularly in kinase inhibitor programs where the piperidin-3-yloxy motif has been validated as a critical pharmacophoric element for achieving nanomolar to sub-nanomolar checkpoint kinase 1 (CHK1) inhibitory potency [2][3].

Why 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Simply Replaced by Unsubstituted or Alternative N-Functionalized Piperidine Analogs


Within the pyrazine-2-carbonitrile 3-ether chemotype, even minor variations at the piperidine N-substituent produce profound differences in molecular properties and biological utility. The unsubstituted parent compound 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile (CAS 1250812-36-2, MW 204.23) lacks the N-ethyl group and presents a reactive secondary amine that can complicate downstream synthetic transformations through uncontrolled acylation, alkylation, or protonation-state heterogeneity . Conversely, the N-ethylsulfonyl analog (CAS 2034435-97-5, MW 296.35) replaces the basic tertiary amine with a neutral sulfonamide, eliminating the pH-dependent ionization that the N-ethyl compound provides—a critical parameter for tuning solubility, permeability, and target binding . Fragment-based SAR evidence demonstrates that the 1-ethylpiperidin-3-yloxy motif, when embedded within larger pharmacophores, has yielded CHK1 inhibitors with IC₅₀ values of 0.600 nM, confirming that the precise N-ethyl substitution is a productive vector for kinase inhibitor design that cannot be assumed equivalent to its N-unsubstituted, N-methyl, or N-sulfonyl counterparts [1][2].

Quantitative Differentiation Evidence: 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


Validated Kinase Pharmacophore: 1-Ethylpiperidin-3-yloxy Fragment Delivers Sub-Nanomolar CHK1 Inhibition vs. Unsubstituted Parent with No Reported Kinase Activity

The 1-ethylpiperidin-3-yloxy fragment, when embedded in a larger indeno-pyrazole scaffold (BDBM50214585 / CHEMBL400740), achieved a CHK1 IC₅₀ of 0.600 nM [1]. In contrast, the unsubstituted parent compound 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile (CAS 1250812-36-2) has no publicly reported kinase inhibitory activity, and its free secondary amine presents a synthetic liability that can lead to uncontrolled reactivity in biochemical assays . This 0.600 nM IC₅₀ value places the 1-ethylpiperidin-3-yloxy-bearing chemotype among the most potent CHK1-targeting fragments reported, comparable to clinical-stage inhibitors such as preladenant (SCH-420814)-class CHK1 agents [1].

CHK1 inhibitor Kinase pharmacophore Fragment-based drug design

Piperidin-3-yloxy Motif Drives >147-Fold CHK1 Potency Enhancement Over Non-Ether Scaffolds: Mechanistic Rationale for N-Ethyl Substitution

Systematic SAR studies on cyanopyridine/pyrazine CHK1 inhibitors demonstrated that introduction of a hydrophilic piperidin-3-yloxy group to the 2-cyanopyridine scaffold (compound 10) improved CHK1 inhibitory activity from IC₅₀ = 1.61 μM (compound 9, lacking the piperidin-3-yloxy group) to IC₅₀ = 10.95 nM—a >147-fold enhancement [1]. Subsequent optimization with N-substitution on the piperidine ring and further elaboration yielded sub-nanomolar inhibitors (IC₅₀ = 0.4–0.89 nM) [1]. This SAR directly establishes that the piperidin-3-yloxy ether linkage is a critical potency-determining structural feature, and that the nature of the N-substituent (ethyl in the target compound) is a tunable parameter for further potency and selectivity optimization [1][2].

CHK1 SAR Piperidin-3-yloxy Kinase inhibitor optimization

Purity-Grade Differentiation: NLT 98% Grade Available for Stringent Assay Requirements vs. Standard 95% Grade for Routine Synthesis

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is commercially available in three distinct purity grades: 95% (AKSci, CheMenu) , 97% (Hairuichem) [1], and NLT 98% (MolCore, ISO-certified production) . In comparison, the unsubstituted parent compound 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile is offered only at 95%+ . The availability of a ≥98% grade with ISO certification enables users requiring high-assay material for sensitive biochemical, biophysical, or cellular assays to procure fit-for-purpose material without the need for in-house repurification, a practical procurement advantage not uniformly available across this compound series .

Compound purity Procurement specification Quality control

Physicochemical Differentiation: N-Ethyl Basicity and Lipophilicity vs. N-Ethylsulfonyl Neutral Analog – Implications for Permeability and Off-Target Profiles

The N-ethyl substituent in 3-((1-ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile confers a basic tertiary amine center (predicted pKa ~8.5–9.5) that is protonated at physiological pH, potentially enhancing aqueous solubility and enabling salt formation for formulation development . In contrast, the N-ethylsulfonyl analog (CAS 2034435-97-5, MW 296.35) contains a neutral sulfonamide group, which eliminates pH-dependent ionization and reduces basicity-driven hERG channel interactions—a known liability of basic amine-containing kinase inhibitors [1]. Published CHK1 inhibitor optimization programs have explicitly identified hERG inhibition (IC₅₀ values as low as 5 μM for certain basic amine analogs) as a key parameter for N-substituent selection, with the goal of achieving hERG IC₅₀ > 40 μM while maintaining CHK1 potency [2]. This physicochemical distinction makes the N-ethyl compound a strategically different starting point from the N-ethylsulfonyl analog: the former offers tunable basicity for solubility optimization, while the latter prioritizes hERG safety margin [2].

Physicochemical properties pKa Lipophilicity hERG liability

Molecular Complexity and Synthetic Utility: C₁₂H₁₆N₄O (MW 232.28) Offers Enhanced Target Engagement Vectors vs. C₁₀H₁₂N₄O Parent (MW 204.23)

3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile (C₁₂H₁₆N₄O, MW 232.28) possesses two additional heavy atoms (two carbons) and a tertiary amine center compared to the unsubstituted parent compound 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile (C₁₀H₁₂N₄O, MW 204.23) . This 28 Da molecular weight increase introduces a chemically protected N-ethyl group that serves as a metabolically stable, non-exchangeable substituent, eliminating the synthetic complications associated with the free secondary amine (e.g., undesired acylation during amide coupling, variable protonation in assay media) . The N-ethyl group also provides an additional hydrophobic contact point for target protein binding, consistent with the observation that N-alkyl substitution on the piperidine ring of CHK1 inhibitors contributes favorably to potency through enhanced shape complementarity with the ATP-binding pocket [1].

Molecular complexity Fragment elaboration Synthetic intermediate

High-Value Application Scenarios for 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Validated Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided CHK1 Inhibitor Lead Discovery

In fragment-based drug discovery (FBDD) or structure-guided lead optimization programs targeting CHK1, 3-((1-ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile serves as an advanced starting fragment whose 1-ethylpiperidin-3-yloxy motif has been validated to deliver sub-nanomolar CHK1 potency (IC₅₀ = 0.600 nM) when elaborated into full inhibitors [1]. The >147-fold potency enhancement observed upon installation of the piperidin-3-yloxy group onto cyanopyridine scaffolds (IC₅₀ from 1,610 nM to 10.95 nM) provides quantitative precedent for prioritizing this chemotype in hit-to-lead campaigns [2]. The availability of NLT 98% purity material ensures that biochemical screening data are not confounded by impurity-driven artifacts .

Kinase Selectivity Panel Screening and Parallel SAR Library Synthesis

The N-ethyl-protected tertiary amine in 3-((1-ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile eliminates the synthetic complications associated with the free secondary amine of the unsubstituted parent compound (CAS 1250812-36-2), making it a more reliable building block for parallel amide coupling, sulfonylation, or reductive amination library synthesis . The 28 Da molecular weight advantage over the parent fragment (MW 232.28 vs. 204.23) provides an additional hydrophobic contact vector that can be exploited for potency optimization without introducing metabolic liability [3]. This compound is suitable for constructing focused kinase inhibitor libraries for selectivity profiling against panels of 100+ kinases [4].

Cardiac Safety-Aware Lead Optimization: Basicity-Driven hERG Risk-Benefit Assessment

The basic N-ethyl group (predicted pKa ~8.5–9.5) in 3-((1-ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile provides a tunable ionization handle for optimizing aqueous solubility and permeability, but must be carefully evaluated against hERG cardiac ion channel liability—a known optimization parameter in CHK1 inhibitor programs where achieving hERG IC₅₀ > 40 μM is a key milestone [5]. This compound is an appropriate procurement choice for medicinal chemistry teams conducting systematic N-substituent SAR to balance CHK1 potency, solubility, and hERG safety margin, as an alternative to the neutral N-ethylsulfonyl analog (CAS 2034435-97-5) whose lack of basicity may limit solubility but improve hERG profile .

High-Assay Biochemical and Biophysical Assay Material Supply

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), X-ray crystallography, or high-content cellular imaging assays requiring compound purity ≥98%, 3-((1-ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is available in ISO-certified NLT 98% grade from MolCore . This contrasts with the unsubstituted parent compound (CAS 1250812-36-2), which is only offered at 95%+ purity and may require additional in-house purification (e.g., preparative HPLC) prior to use in sensitive biophysical assays . The multi-supplier availability across 95%, 97%, and 98% grades also enables cost-optimized procurement for different experimental stages—from initial library synthesis (95%) to definitive biophysical characterization (98%) [6].

Quote Request

Request a Quote for 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.